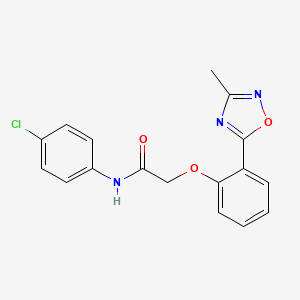![molecular formula C17H24N2O5S B7709772 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)
1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine, also known as MPSBMP, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine inhibits the enzyme PDE5 by binding to its catalytic site. PDE5 is involved in the degradation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates cell proliferation and survival. By inhibiting PDE5, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine increases the levels of cGMP, leading to cell death in cancer cells and reducing inflammation in immune cells. 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine also acts as an antioxidant and protects neurons from oxidative stress by scavenging free radicals.
Biochemical and Physiological Effects
1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to have a selective inhibitory effect on PDE5, with minimal inhibition of other PDE isoforms. This selectivity makes 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine a promising therapeutic agent with fewer side effects. 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In animal studies, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to reduce tumor growth, inflammation, and neuronal death.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has several advantages for lab experiments, including its high purity, good pharmacokinetic properties, and selective inhibitory effect on PDE5. However, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine also has limitations, including its high cost and limited availability. The synthesis method for 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine is complex and requires specialized equipment and expertise, which limits its accessibility for some researchers.
Orientations Futures
There are several future directions for 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine research, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and treatment regimen for 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine, as well as its potential side effects. 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine could also be used as a tool to study the role of PDE5 in various cellular processes and diseases. Additionally, the synthesis method for 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine could be further optimized to increase its yield and reduce its cost, making it more accessible for researchers.
Méthodes De Synthèse
The synthesis of 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine involves the reaction of 4-methylpiperazine with 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl chloride in the presence of a base. The reaction yields 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine as a white solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine.
Applications De Recherche Scientifique
1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to inhibit the growth of various cancer cell lines by targeting the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in regulating cell proliferation and survival, and its inhibition by 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine leads to cell death. In inflammation research, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In neurodegenerative disease research, 1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine has been shown to protect neurons from oxidative stress and prevent neuronal death.
Propriétés
IUPAC Name |
4-methoxy-N-(oxolan-2-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-15-7-6-13(17(20)18-12-14-5-4-10-24-14)11-16(15)25(21,22)19-8-2-3-9-19/h6-7,11,14H,2-5,8-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMFOOWHNUBSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














